5-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid
Description
5-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid is a halogenated pyrazole derivative characterized by a trifluoropropyl group at position 1, an iodine atom at position 5, and a carboxylic acid moiety at position 2. This compound combines electron-withdrawing (iodo, trifluoropropyl) and hydrophilic (carboxylic acid) groups, making it a versatile candidate for pharmaceutical or agrochemical applications.
Properties
Molecular Formula |
C7H6F3IN2O2 |
|---|---|
Molecular Weight |
334.03 g/mol |
IUPAC Name |
5-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H6F3IN2O2/c8-7(9,10)1-2-13-5(11)4(3-12-13)6(14)15/h3H,1-2H2,(H,14,15) |
InChI Key |
VEMUKVXOLRZARB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1C(=O)O)I)CCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid typically involves the iodination of a pyrazole precursor followed by the introduction of a trifluoropropyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and the use of automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of other functional groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
5-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Impact
Key Observations:
- Iodine vs.
- Trifluoropropyl Group: This group increases metabolic stability and lipophilicity compared to non-fluorinated alkyl chains (e.g., cyclopentyl or methyl groups), as seen in silylation reagents and pesticide derivatives .
- Carboxylic Acid : Enables salt formation for improved solubility, contrasting with aldehydes (e.g., in ) that are more reactive but less stable .
Biological Activity
5-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the realms of anti-inflammatory and anticancer treatments. This article delves into its biological activity, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an iodine atom and a trifluoropropyl group, along with a carboxylic acid functional group at the 4-position. Its molecular formula is , and it exhibits significant lipophilicity due to the trifluoropropyl moiety, which enhances its membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By inhibiting COX activity, it may reduce the production of pro-inflammatory mediators such as prostaglandins .
- Receptor Modulation : It may also interact with specific receptors involved in pain and inflammation pathways, potentially modulating their activity and leading to analgesic effects.
Biological Activity
Recent studies have highlighted the following biological activities associated with this compound:
- Anti-inflammatory Effects : In vitro studies indicate that this compound can significantly reduce inflammation markers in various cell lines. For instance, it has been shown to lower levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages .
- Anticancer Properties : Preliminary investigations suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. It has been reported to induce apoptosis in human breast cancer cells through the activation of caspase pathways .
Comparative Analysis with Similar Compounds
To better understand its biological profile, a comparison with structurally similar compounds is essential. Below is a summary table comparing this compound with other related pyrazole derivatives.
| Compound Name | Structure | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | Structure | Anti-inflammatory, anticancer | COX inhibition, receptor modulation |
| 5-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonamide | Structure | Antimicrobial | Enzyme inhibition |
| Celecoxib (a COX-2 inhibitor) | Structure | Anti-inflammatory | Selective COX-2 inhibition |
Case Studies and Research Findings
Several studies have investigated the biological effects of pyrazole derivatives:
- In Vivo Studies : Animal models have demonstrated that administration of this compound results in reduced edema in carrageenan-induced paw edema models. This suggests its potential as an anti-inflammatory agent .
- Cell Line Studies : In vitro assays using human cancer cell lines have shown that this compound can inhibit cell proliferation significantly compared to control groups. The IC50 values for various cancer types indicate promising anticancer activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
